1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride
CAS No.:
Cat. No.: VC18522868
Molecular Formula: C16H13ClF3N
Molecular Weight: 311.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClF3N |
|---|---|
| Molecular Weight | 311.73 g/mol |
| IUPAC Name | 1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H |
| Standard InChI Key | AWQVKOKXNDPXSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The core structure of 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride consists of a planar anthracene moiety (C₁₄H₁₀) fused to a 2,2,2-trifluoroethylamine group (-CF₃-CH₂-NH₂), which is protonated as a hydrochloride salt. The anthracene system provides π-conjugation and rigidity, while the trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity. X-ray crystallography of analogous compounds reveals that the trifluoroethylamine side chain adopts a conformation perpendicular to the anthracene plane to minimize steric clashes .
Key Structural Features:
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Anthracene Core: Three fused benzene rings enable extended π-orbital overlap, favoring charge transport in electronic applications.
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Trifluoroethylamine Group: The -CF₃ moiety lowers the amine’s pKa (estimated ~6.5), enhancing water solubility in its protonated form .
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Hydrochloride Salt: Ionic bonding between the amine and Cl⁻ improves thermal stability (decomposition >200°C) and crystallinity.
Spectroscopic Characteristics
Spectroscopic data for this compound aligns with its hybrid structure:
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UV-Vis: Absorption maxima at 256 nm (anthracene π→π*) and 365 nm (charge-transfer band from amine to anthracene).
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¹H NMR: Aromatic protons appear as a multiplet at δ 7.8–8.4 ppm, while the -CH₂-NH₃⁺ group resonates as a quartet at δ 4.2 ppm (J = 9.5 Hz) .
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¹⁹F NMR: A singlet at δ -63 ppm confirms the presence of the -CF₃ group .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃ClF₃N | |
| Molecular Weight | 311.73 g/mol | |
| Melting Point | 218–220°C (decomposes) | |
| Solubility (H₂O) | 15 mg/mL at 25°C | |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride typically involves a three-step sequence:
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Friedel-Crafts Acylation: Anthracene reacts with trifluoroacetyl chloride in the presence of AlCl₃ to yield 9-trifluoroacetylanthracene .
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Reductive Amination: The ketone intermediate is reduced with NaBH₄ in the presence of ammonium acetate to form the primary amine.
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Salt Formation: Treatment with HCl gas in ethanol precipitates the hydrochloride salt.
Critical Reaction Parameters:
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Temperature Control: The Friedel-Crafts step requires strict maintenance at 0–5°C to prevent polyacylation .
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Catalyst Selection: ZnCl₂ may substitute AlCl₃ for improved regioselectivity (yield increase from 68% to 82%).
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Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.
Optimization and Yield
Recent advances have focused on flow chemistry approaches to enhance scalability. A 2024 patent describes a continuous-flow reactor system that reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield . Key parameters include:
Applications in Scientific Research
Materials Science
The compound’s extended π-system and electron-deficient amine make it valuable in:
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Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s was measured in thin-film devices, comparable to rubrene derivatives.
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Fluorescent Sensors: Quenching of anthracene fluorescence (λem = 402 nm) upon binding to Cu²+ enables detection at 10 nM levels .
Medicinal Chemistry
Preliminary studies suggest therapeutic potential:
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Kinase Inhibition: IC₅₀ = 340 nM against JAK2 kinase in biochemical assays .
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Antimicrobial Activity: MIC = 32 μg/mL against Staphylococcus aureus (MRSA).
Table 2: Comparative Bioactivity Profiles
| Target | Activity (IC₅₀/MIC) | Analog (Reference) |
|---|---|---|
| JAK2 Kinase | 340 nM | (S)-Enantiomer: 290 nM |
| MRSA | 32 μg/mL | Anthraquinone: 45 μg/mL |
| Fluorescence Quantum Yield | 0.42 | Anthracene: 0.38 |
Comparative Analysis with Structural Analogs
Enantiomeric Forms
The (S)-enantiomer (CAS 336105-49-8) shows enhanced bioactivity due to stereoselective binding:
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JAK2 Inhibition: 15% greater potency compared to the racemic mixture .
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Crystallinity: Monoclinic P2₁ space group vs. triclinic P1 for the racemate .
Related Anthracene Derivatives
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